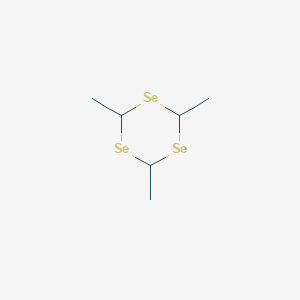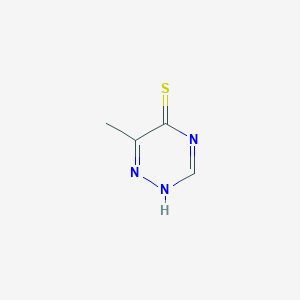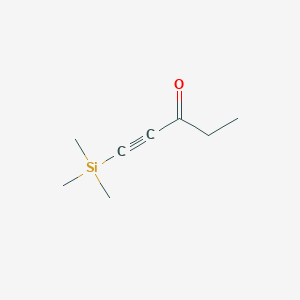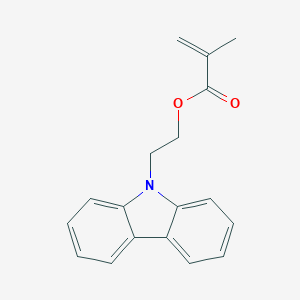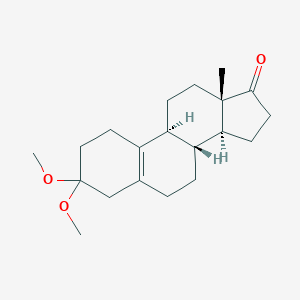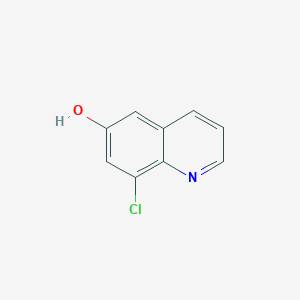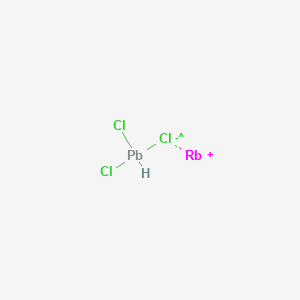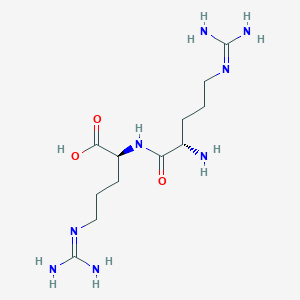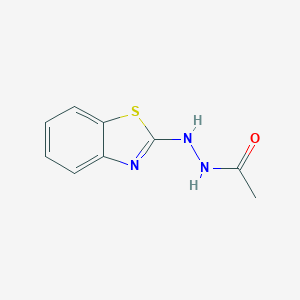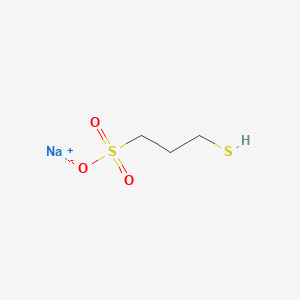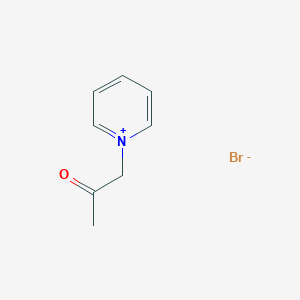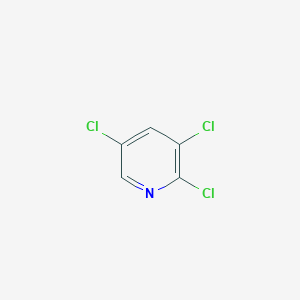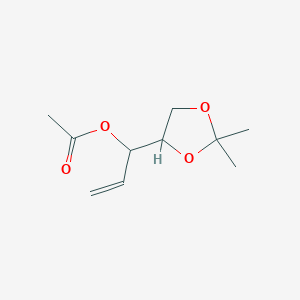
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate, also known as DMDO, is a synthetic compound that is widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including organic synthesis, polymerization, and oxidation reactions. DMDO is a white crystalline solid that is soluble in many organic solvents, and it has a molecular weight of 216.24 g/mol.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is complex and depends on the specific reaction in which it is used. In general, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acts as an oxidizing agent, donating an oxygen atom to the substrate molecule and forming a corresponding alcohol or ketone. The reaction typically proceeds through a radical mechanism, with 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate acting as a radical initiator.
Biochemische Und Physiologische Effekte
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound and should be handled with care. It is also known to be a skin irritant and can cause respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is its versatility. It can be used for a variety of purposes in organic synthesis, and it is relatively easy to handle and store. However, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is also a toxic compound and should be handled with care. It can also be expensive to produce, which can be a limitation for some research applications.
Zukünftige Richtungen
There are many potential future directions for research involving 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate as an oxidizing agent. Another area of interest is the use of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate in the production of new polymers with unique properties. Additionally, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate could be used in the synthesis of new natural products with potential pharmaceutical applications. Overall, 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is a versatile compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate can be achieved through a variety of methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane with a variety of oxidizing agents, including chromium trioxide, potassium permanganate, and hydrogen peroxide. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate is widely used in scientific research for a variety of purposes. It can be used as an oxidizing agent in organic synthesis reactions, as well as a polymerization initiator in the production of polymers such as polyethylene and polypropylene. 2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate has also been used in the synthesis of natural products such as steroids, terpenoids, and alkaloids.
Eigenschaften
CAS-Nummer |
18524-20-4 |
|---|---|
Produktname |
2,2-Dimethyl-alpha-vinyl-1,3-dioxolane-4-methanol acetate |
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enyl acetate |
InChI |
InChI=1S/C10H16O4/c1-5-8(13-7(2)11)9-6-12-10(3,4)14-9/h5,8-9H,1,6H2,2-4H3 |
InChI-Schlüssel |
BUXBNAQKGXFIBX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C=C)C1COC(O1)(C)C |
Kanonische SMILES |
CC(=O)OC(C=C)C1COC(O1)(C)C |
Synonyme |
2,2-Dimethyl-α-vinyl-1,3-dioxolane-4-methanol acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



